molecular formula C22H20N4O6 B5907701 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide

3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No. B5907701
M. Wt: 436.4 g/mol
InChI Key: IBQOXINMGZRHMB-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals. The compound has also been shown to increase the production of antioxidant enzymes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide have been extensively studied. The compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation in the body. In addition, the compound has been shown to have a neuroprotective effect and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in lab experiments is its potential to have multiple applications. The compound has been shown to have anticancer, antimicrobial, and antioxidant properties, making it a versatile compound for research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how the compound works and its potential side effects.

Future Directions

There are several future directions for the research of 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an antioxidant in the prevention of oxidative stress-related diseases. Furthermore, the compound can be further modified to improve its efficacy and reduce potential side effects. Overall, the research on 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has promising potential for various scientific applications.

Synthesis Methods

The synthesis of 3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide involves the reaction of 3-hydroxy-2-naphthoic acid hydrazide and 2-methoxy-4-nitrobenzaldehyde in the presence of butanamide. The reaction is carried out under reflux conditions using a suitable solvent and a catalyst. The resulting product is purified using various techniques, such as column chromatography, to obtain a pure compound.

Scientific Research Applications

3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antimicrobial, and antioxidant properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-hydroxy-N-[(E)-[4-(2-methoxy-4-nitroanilino)-4-oxobutan-2-ylidene]amino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-13(9-21(28)23-18-8-7-16(26(30)31)12-20(18)32-2)24-25-22(29)17-10-14-5-3-4-6-15(14)11-19(17)27/h3-8,10-12,27H,9H2,1-2H3,(H,23,28)(H,25,29)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQOXINMGZRHMB-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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